N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide
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Overview
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as PTSA–ZnCl~2~ for activation and cyclization . The process may also involve refluxing the reaction mixture for several hours and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium dichloroisocyanurate (SDCI).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate (SDCI) is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent. It has been screened for its activity against various cancer cell lines and has demonstrated promising results.
Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties.
Materials Science: Oxadiazole derivatives are used in the development of advanced materials due to their unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Benzamide Derivatives: Compounds with the benzamide moiety also show comparable pharmacological properties.
Uniqueness
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide is unique due to its specific combination of the oxadiazole ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Properties
CAS No. |
1043500-59-9 |
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Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 |
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-14-23(20(24)17-11-7-4-8-12-17)15-13-18-21-19(22-25-18)16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3 |
InChI Key |
IXRCXYUYWCACMY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCN(CCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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